2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
“2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide” is a quinoline-based small molecule characterized by a 4-tert-butylbenzenesulfonyl group at the quinoline’s 3-position, a methyl substituent at the 6-position, and an N-phenylacetamide moiety linked to the nitrogen of the quinoline ring. The methyl substituent at the quinoline’s 6-position contributes to moderate steric effects, while the unsubstituted phenyl group in the acetamide moiety may optimize electronic interactions with biological targets. This compound’s structural features align with pharmacophores common in kinase inhibitors or anti-inflammatory agents, though specific therapeutic applications require further validation.
Properties
IUPAC Name |
2-[3-(4-tert-butylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-19-10-15-24-23(16-19)27(32)25(17-30(24)18-26(31)29-21-8-6-5-7-9-21)35(33,34)22-13-11-20(12-14-22)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWLFAYKPRRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoline derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with phenylacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various sulfonamide, sulfonate, and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions, particularly those involving sulfonyl groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(4-tert-butylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The quinoline core may also interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Target Compound : The 4-tert-butylbenzenesulfonyl group introduces significant hydrophobicity and steric bulk, which may enhance lipid bilayer penetration but reduce aqueous solubility .
- Compound B : The unsubstituted benzenesulfonyl group offers minimal steric hindrance, possibly favoring binding to shallow enzymatic pockets .
Quinoline 6-Position Substitutions
- Target Compound : A methyl group at the 6-position balances steric effects and metabolic stability, as smaller alkyl groups are less prone to oxidative degradation compared to larger substituents.
- Compounds A and B : Ethyl groups at this position increase lipophilicity, which could improve tissue distribution but may also elevate cytochrome P450-mediated metabolism .
Acetamide Phenyl Modifications
- Target Compound : The unsubstituted phenyl group allows for planar interactions with aromatic residues in target proteins, optimizing π-π stacking.
- Compound B : The 4-chlorophenyl group combines electronic effects (electron withdrawal) and moderate steric bulk, which may enhance binding affinity in halogen-sensitive pockets .
Hypothetical Pharmacological Implications
- The target compound’s tert-butyl group may confer prolonged half-life due to reduced renal clearance, whereas the methyl substituent could mitigate hepatotoxicity risks associated with ethyl groups in Compounds A and B .
- Compound B’s 4-chlorophenyl moiety might exhibit stronger target engagement in chloride-rich environments, whereas the target compound’s tert-butyl group could excel in hydrophobic binding niches.
Notes on Structural Analysis and Limitations
- The comparisons above are based on structural analogies and established medicinal chemistry principles. Experimental data (e.g., IC₅₀, logP, pharmacokinetics) are required to validate these hypotheses.
- Synthesis and characterization of such compounds likely employ X-ray crystallography or NMR, with software like SHELX aiding in structural refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
